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Abstract
Tuberculosis (TB) remains a leading cause of death from a single infectious agent, with the rise

of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant

threat to global health.[1] This necessitates the development of novel therapeutics with new

mechanisms of action. Telacebec (formerly Q203) is a first-in-class imidazo[1,2-a]pyridine-3-

carboxamide that has emerged as a potent clinical candidate for the treatment of tuberculosis.

[2][3] It exhibits a unique mechanism of action, targeting the cytochrome bc1 complex of

Mycobacterium tuberculosis (Mtb), a critical component of the electron transport chain.[2][4]

This inhibition disrupts the bacterium's ability to generate adenosine triphosphate (ATP),

leading to cell death.[5] Telacebec has demonstrated potent activity against both drug-

susceptible and drug-resistant strains of Mtb, both in vitro and in vivo, and has shown a

favorable safety profile in early clinical trials.[5][6] This guide provides a comprehensive

overview of the chemical structure, properties, mechanism of action, and key experimental data

related to Telacebec.

Chemical Structure and Physicochemical Properties
Telacebec is a synthetic small molecule with a complex structure designed for high potency and

favorable pharmacokinetic properties.[3]
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IUPAC Name: 6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]-1-

piperidinyl]phenyl]methyl]-imidazo[1,2-a]pyridine-3-carboxamide

Chemical Structure: Chemical structure of Telacebec

(Image Source: Wikimedia Commons)

Table 1: Physicochemical Properties of Telacebec (Q203)
Property Value Reference

CAS Number 1334719-95-7 [7]

Molecular Formula C₂₉H₂₈ClF₃N₄O₂ [7]

Molecular Weight 557.0 g/mol [7]

Solubility

DMF: 16 mg/ml; DMSO: 14

mg/ml; Ethanol: Slightly

soluble

[7]

Appearance Solid [7]

Mechanism of Action
Telacebec exerts its antimycobacterial effect by targeting the QcrB subunit of the cytochrome

bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[6]

This complex is essential for cellular respiration and ATP synthesis.

Signaling Pathway: Inhibition of Mtb Electron Transport
Chain
The following diagram illustrates the mechanism of action of Telacebec.
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Caption: Mechanism of action of Telacebec on the Mtb respiratory chain.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12400607?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


By binding to the QcrB subunit, Telacebec blocks the oxidation of menaquinol, thereby

inhibiting electron transfer to cytochrome c.[3] This disruption of the electron transport chain

collapses the proton motive force required by ATP synthase to produce ATP, leading to a rapid

depletion of cellular energy and ultimately, bacterial cell death.[5]

In Vitro and In Vivo Activity
Telacebec has demonstrated potent bactericidal activity against a wide range of M. tuberculosis

strains, including MDR and XDR clinical isolates.[6]

Table 2: In Vitro Activity of Telacebec (Q203)
Strain/Condition MIC₅₀ (nM) Reference

M. tuberculosis H37Rv (in

culture broth)
2.7 [8]

M. tuberculosis H37Rv (inside

macrophages)
0.28 [8]

Isoniazid, rifampicin, and

fluoroquinolone resistant M.

tuberculosis strains

3.0 - 7.4 [5]

Mycobacterium ulcerans 0.86 [7]

In animal models, Telacebec has shown significant efficacy in reducing bacterial load.

Table 3: In Vivo Efficacy of Telacebec (Q203) in a Murine
Tuberculosis Model

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.researchgate.net/publication/358376664_Telacebec_Q203_Is_there_a_novel_effective_and_safe_anti-tuberculosis_drug_on_the_horizon
https://journals.asm.org/doi/10.1128/aac.01123-22
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xg5np
https://www.medchemexpress.com/telacebec.html
https://www.medchemexpress.com/telacebec.html
https://journals.asm.org/doi/10.1128/aac.01123-22
https://pubmed.ncbi.nlm.nih.gov/27750198/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose (mg/kg) Treatment Duration
Reduction in
Bacterial Load

Reference

10 3 days

Reduction in lung

colony-forming units

(CFUs) and

granulomatous foci

[7]

0.4 4 weeks 90% [8]

2 4 weeks 99% [8]

10 4 weeks 99.9% [8]

Pharmacokinetics and Safety
Clinical trials have provided valuable data on the pharmacokinetic profile and safety of

Telacebec in humans.

Table 4: Pharmacokinetic Parameters of Telacebec
(Q203) in Humans (Single Ascending Dose Study)

Dose (mg) Cₘₐₓ (ng/mL) Tₘₐₓ (h)
AUC₀₋ₗₐₛₜ
(ng·h/mL)

Reference

10 38.3 2.0 338 [9]

100 380 3.0 6320 [9]

800 1570 3.5 49600 [9]

Data presented as geometric means.

A multiple ascending dose study showed that Telacebec was safe and well-tolerated in healthy

adult subjects with oral doses up to 320 mg daily for 14 days.[5] The exposure to Telacebec

increased with the dose, and a steady state was achieved by day 12.[5]

Experimental Protocols
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The following sections outline the general methodologies used in the preclinical and clinical

evaluation of Telacebec.

Minimum Inhibitory Concentration (MIC) Determination
The in vitro potency of Telacebec is typically determined using a broth microdilution method,

often employing a colorimetric indicator like resazurin (Resazurin Microtiter Assay - REMA).

Bacterial Culture:M. tuberculosis strains are grown in an appropriate liquid medium (e.g.,

Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

Drug Dilution: Telacebec is serially diluted in the assay medium in a 96-well microtiter plate.

Inoculation: The bacterial suspension is diluted and added to each well to achieve a final

concentration of approximately 10⁵ CFU/mL.

Incubation: The plates are incubated at 37°C for 7-14 days.

Readout: A resazurin solution is added to each well. A color change from blue to pink

indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that

prevents this color change.

Intracellular Activity Assay (Macrophage Infection
Model)
This assay evaluates the efficacy of Telacebec against M. tuberculosis residing within

macrophages.

Macrophage Culture: A suitable macrophage cell line (e.g., RAW 264.7) is cultured in

appropriate media and seeded in 96-well plates.

Infection: The macrophages are infected with an M. tuberculosis strain (often expressing a

fluorescent protein like GFP for easier visualization) at a specific multiplicity of infection (e.g.,

2:1).

Drug Treatment: After allowing for phagocytosis, extracellular bacteria are removed, and the

infected cells are treated with serial dilutions of Telacebec.
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Incubation: The plates are incubated for several days to allow for intracellular bacterial

replication.

Readout: The intracellular bacterial load is quantified, typically by lysing the macrophages

and plating the lysate for CFU enumeration, or by measuring the fluorescence intensity of

the reporter strain.

Murine Model of Tuberculosis
The in vivo efficacy of Telacebec is commonly assessed in a mouse model of chronic

tuberculosis.

Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to

establish a chronic lung infection.

Treatment: After a set period to allow the infection to establish (e.g., 4-6 weeks), mice are

treated with Telacebec, typically administered orally once daily.

Monitoring: The health of the mice is monitored throughout the treatment period.

Endpoint Analysis: At the end of the treatment, mice are euthanized, and their lungs and

spleens are harvested. The organs are homogenized, and serial dilutions are plated on

selective agar to determine the bacterial load (CFU).

Pharmacokinetic Analysis
Pharmacokinetic studies in both animals and humans are crucial to understand the absorption,

distribution, metabolism, and excretion (ADME) properties of Telacebec.

Drug Administration: Telacebec is administered to subjects (animals or humans) via a

specific route (e.g., oral, intravenous).

Sample Collection: Blood samples are collected at various time points after drug

administration.

Sample Processing: Plasma is separated from the blood samples.
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Bioanalysis: The concentration of Telacebec in the plasma samples is quantified using a

validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-

MS/MS).[9]

Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic

parameters like Cₘₐₓ, Tₘₐₓ, and AUC using non-compartmental analysis.

Drug Discovery and Development Workflow
The journey of Telacebec from a screening hit to a clinical candidate followed a structured drug

discovery and development path.
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Caption: Generalized workflow for the development of Telacebec.

Conclusion
Telacebec (Q203) represents a significant advancement in the fight against tuberculosis. Its

novel mechanism of action, potent activity against drug-resistant strains, and promising clinical

data make it a strong candidate for inclusion in future anti-TB regimens. Further clinical

development will be crucial to fully elucidate its role in shortening and simplifying the treatment

of this devastating disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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